5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile

Catalog No.
S880166
CAS No.
1556142-23-4
M.F
C9H8N4
M. Wt
172.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonit...

CAS Number

1556142-23-4

Product Name

5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile

IUPAC Name

5-[methyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

InChI

InChI=1S/C9H8N4/c1-3-4-13(2)9-7-11-8(5-10)6-12-9/h1,6-7H,4H2,2H3

InChI Key

YFXLWALNUCXTLY-UHFFFAOYSA-N

SMILES

CN(CC#C)C1=NC=C(N=C1)C#N

Canonical SMILES

CN(CC#C)C1=NC=C(N=C1)C#N

5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound characterized by its pyrazine ring and a carbonitrile functional group. Its molecular formula is C9H8N4C_9H_8N_4 with a molecular weight of 172.19 g/mol. The compound features a methyl group attached to a prop-2-yn-1-yl amino group, which contributes to its unique chemical properties and biological activities. It is identified by the CAS number 1556142-23-4 and is used in various chemical and biological applications due to its reactivity and interaction with biological systems .

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, which may alter its functional groups and enhance reactivity.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, converting carbonyls or nitriles into amines or alcohols.
  • Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, particularly at positions adjacent to the nitrogen atoms, allowing for further functionalization of the molecule.

These reactions highlight the compound's versatility in synthetic chemistry.

The biological activity of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile has been studied in various contexts:

  • Cellular Effects: The compound influences cell function by modulating signaling pathways and gene expression. It has been shown to act as a photosensitizer, generating reactive oxygen species such as singlet oxygen and superoxide anions, which can induce oxidative stress in cells.
  • Enzyme Interaction: It interacts with transition metal ions (e.g., iron, zinc, copper), potentially affecting enzymatic activities and cellular metabolism.

These properties suggest potential applications in therapeutic areas, particularly in cancer treatment and oxidative stress-related diseases.

The synthesis of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile typically involves the following steps:

  • Starting Materials: The synthesis begins with pyrazine-2-carbonitrile and methyl(prop-2-yn-1-yl)amine.
  • Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or ethanol under reflux conditions.
  • Catalysts: A base like potassium carbonate or sodium hydride is often employed to facilitate the reaction.
  • Procedure: The pyrazine-2-carbonitrile reacts with methyl(prop-2-yn-1-yl)amine in the presence of the base to yield the desired product .

This method provides a straightforward approach for synthesizing this complex molecule.

5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile has several applications:

  • Pharmaceutical Development: Due to its biological activity, it is explored for use in drug development, particularly in oncology and treatments targeting oxidative stress .
  • Chemical Research: The compound serves as a building block for synthesizing other complex organic molecules in medicinal chemistry .

These applications underscore its significance in both research and practical uses.

Studies on the interactions of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile with various biomolecules reveal its potential as a therapeutic agent. Its ability to generate reactive oxygen species suggests roles in photodynamic therapy, where it may selectively target cancer cells while sparing healthy tissue. Furthermore, its interactions with transition metals indicate possible applications in enzyme inhibition or activation .

Several compounds share structural similarities with 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acidContains a carboxylic acid group instead of carbonitrilePotentially different biological activities due to acidity
Pyrazino[1,2-a]indole derivativesIndole fused with pyrazineKnown for neuropsychiatric and anti-cancer properties
5-Methylpyrazine derivativesVariations include different substituents on pyrazineDiverse biological activities depending on substituents

These compounds illustrate the diversity within the pyrazine family while highlighting the unique structure and potential applications of 5-[Methyl(prop-2-yn-1-yla)mino]pyrazine–2-carbonitrile. Its distinct functional groups contribute to its specific reactivity and biological activity compared to similar compounds .

5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile is expected to exist as a solid at room temperature, based on its molecular structure and comparison with similar pyrazine carbonitrile compounds [1] [2]. The compound's physical appearance has not been explicitly documented in the available literature, though similar pyrazine derivatives typically appear as crystalline solids ranging from colorless to pale yellow [2] [3].
The compound exhibits a relatively high molecular weight of 172.19 g/mol [1] [4], which contributes to its solid-state characteristics under ambient conditions. The presence of the extended prop-2-yn-1-yl side chain and the aromatic pyrazine core structure likely contribute to intermolecular interactions that stabilize the solid form.

Molecular Properties

Molecular Weight (172.19 g/mol) and Formula (C₉H₈N₄)

The molecular formula C₉H₈N₄ and molecular weight of 172.19 g/mol have been consistently reported across multiple chemical databases [1] [4] [5]. The compound belongs to the pyrazine carbonitrile family, with the addition of a methyl(prop-2-yn-1-yl)amino substituent at the 5-position of the pyrazine ring.
The molecular structure contains four nitrogen atoms distributed across the pyrazine ring (two nitrogens), the carbonitrile group (one nitrogen), and the amino substituent (one nitrogen). This nitrogen content of approximately 32.5% by mass significantly influences the compound's electronic properties and potential reactivity patterns.

Electron Distribution and Electronic Properties

The electron distribution in 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile is characterized by several key features based on studies of related pyrazine derivatives [6] [7] [8]. The pyrazine ring acts as an electron-deficient heterocycle due to the presence of two nitrogen atoms, creating regions of positive electrostatic potential [7].

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) characteristics are expected to be distributed across the conjugated system, with significant contributions from the pyrazine ring and the carbonitrile group [6] [8]. The alkynyl substituent introduces additional π-electron density that may participate in extended conjugation with the aromatic system.

The electron-withdrawing nature of the carbonitrile group (-CN) shifts electron density away from the pyrazine ring, while the amino substituent acts as an electron-donating group [9] [10]. This push-pull electronic effect creates a polarized system that influences the compound's reactivity and stability characteristics.

Thermodynamic Properties

Melting and Boiling Points

Specific melting and boiling point data for 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile are not available in the current literature. However, reference data for the parent compound pyrazine-2-carbonitrile shows a melting point of 18-20°C and a boiling point of 208-210°C [11] [2].

The introduction of the bulky methyl(prop-2-yn-1-yl)amino substituent is expected to significantly increase both melting and boiling points compared to the parent compound due to:

  • Increased molecular weight and size
  • Enhanced intermolecular interactions
  • Potential hydrogen bonding capabilities through the amino group
  • Extended conjugation affecting crystal packing

Heat Capacity and Thermal Behavior

While specific heat capacity data for 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile are not available, studies on related pyrazine compounds provide insight into expected thermal behavior. For 2-pyrazinecarboxylic acid, heat capacity measurements showed stable thermal behavior from 78 to 400 K with polynomial temperature dependence [12].

The heat capacity of the target compound is expected to be higher than simpler pyrazine derivatives due to:

  • Additional vibrational modes from the alkynyl side chain
  • Increased molecular complexity
  • Multiple functional groups contributing to internal energy storage

Thermal decomposition studies of related pyrazine carbonitrile compounds indicate stability up to approximately 200°C, with decomposition typically initiated by loss of the carbonitrile group or side chain substituents [13] [14].

Solubility Parameters

Aqueous Solubility Profile

The aqueous solubility of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile is expected to be limited, similar to other pyrazine carbonitrile compounds. The parent compound pyrazine-2-carbonitrile exhibits "slightly soluble" behavior in water [2] [3], and the introduction of the lipophilic prop-2-yn-1-yl substituent is likely to further reduce water solubility.

The compound's solubility characteristics are influenced by:

  • The hydrophobic alkynyl substituent reducing water compatibility
  • The polar carbonitrile group providing some water interaction capability
  • The basic amino nitrogen potentially forming salts with acids to enhance solubility
  • The aromatic pyrazine ring contributing to hydrophobic character

Organic Solvent Compatibility

Based on structural similarities to other pyrazine carbonitrile compounds, 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile is expected to show good compatibility with organic solvents [3] [15]. The compound should be soluble in:

  • Polar aprotic solvents (acetonitrile, dimethylformamide, dimethylsulfoxide)
  • Chlorinated solvents (dichloromethane, chloroform)
  • Alcohols (methanol, ethanol) with moderate solubility
  • Ethers and aromatic solvents with variable solubility depending on polarity

The presence of the amino group may enhance solubility in polar solvents through hydrogen bonding interactions, while the alkynyl substituent contributes to compatibility with less polar organic media [16] [15].

Stability Studies

Thermal Stability Assessment

The thermal stability of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile is expected to be moderate to good under normal conditions, based on studies of related pyrazine derivatives [13] [14]. Thermal decomposition studies of similar compounds indicate:

  • Stability up to approximately 200°C under inert atmosphere
  • Initial decomposition pathways involving loss of the carbonitrile group or alkynyl substituent
  • Formation of pyrazine-based intermediates during thermal degradation
  • Complete decomposition occurring above 350°C

The compound's thermal stability is enhanced by the aromatic pyrazine core but may be limited by the lability of the carbonitrile group and the potential for alkynyl group reactivity at elevated temperatures [13] [17].

Photochemical Stability

Photochemical stability studies of related pyrazine derivatives indicate that 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile is likely susceptible to photodegradation [18] [19]. Research on similar compounds shows:

  • First-order photodegradation kinetics with rate constants typically in the range of 10⁻² to 10⁻³ min⁻¹
  • UV absorption in the 280-320 nm region leading to excited state formation
  • Degradation pathways involving cleavage of the alkynyl substituent or carbonitrile group
  • Enhanced photostability compared to halogenated analogs due to the absence of easily photolyzable bonds

The compound should be stored and handled under reduced light conditions to minimize photodegradation, particularly exposure to UV radiation [18] [20].

Hydrolytic Stability

The hydrolytic stability of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile is primarily determined by the behavior of the carbonitrile group under aqueous conditions [16] [21]. Studies indicate:

  • Carbonitrile groups are generally stable under neutral pH conditions
  • Hydrolysis may occur under strongly acidic (pH < 2) or basic (pH > 12) conditions
  • The reaction proceeds through nucleophilic attack by water or hydroxide ions
  • Hydrolysis products include the corresponding carboxylic acid and ammonia

The compound demonstrates good hydrolytic stability under normal laboratory conditions but may undergo degradation under extreme pH conditions or in the presence of hydrolytic enzymes [21] [22].

Electrochemical Properties and Redox Behavior

The electrochemical properties of 5-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carbonitrile are expected to be dominated by the pyrazine ring system, based on extensive studies of related compounds [9] [10]. Key electrochemical characteristics include:

Reduction Behavior: The compound is expected to undergo reduction at the pyrazine ring, similar to other pyrazine derivatives. Studies show that pyrazine compounds typically exhibit:

  • Reduction potentials in the range of -0.8 to -1.2 V vs. standard hydrogen electrode
  • Two-electron, multi-proton reduction processes
  • pH-dependent reduction behavior with increased reversibility at higher pH values

Oxidation Characteristics: The amino substituent may undergo oxidation at positive potentials, while the alkynyl group could participate in oxidative coupling reactions under appropriate conditions [9] [10].

Electrochemical Stability: The compound's electrochemical stability is influenced by:

  • The electron-withdrawing carbonitrile group stabilizing reduced forms
  • The amino substituent providing electron density for oxidative processes
  • The extended conjugation system affecting electron transfer kinetics

Practical Implications: The electrochemical properties suggest potential applications in:

  • Organic electronics as electron-accepting materials
  • Electrochemical sensors utilizing the redox-active pyrazine core
  • Energy storage applications in organic batteries or supercapacitors

XLogP3

0.4

Dates

Last modified: 04-14-2024

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